N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide
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Description
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study focused on the synthesis of novel pyrimidiopyrazole derivatives, including compounds structurally related to N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide, demonstrated significant in vitro antitumor activity against the HepG2 cell line. This research emphasized the potential of these compounds in cancer therapy, supported by molecular docking studies which highlighted their interaction with specific synthase complexes, suggesting a mechanism of action relevant to antitumor effects. The investigation also included density functional theory (DFT) studies to examine the compounds' molecular structures and stability, further confirming their potential in medicinal chemistry (Fahim, Elshikh, & Darwish, 2019).
Heterocyclic Synthesis
In another aspect, the utility of enaminonitriles in heterocyclic synthesis was explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This research provides a foundation for the synthesis of complex molecules, including those similar to this compound, and highlights the versatility of enaminonitriles in constructing diverse heterocyclic frameworks. The study not only advances the field of heterocyclic chemistry but also opens new avenues for the development of pharmacologically active compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-12-13(2)22-21(24-19(12)27)26-18(11-17(25-26)15-9-10-15)23-20(28)14(3)29-16-7-5-4-6-8-16/h4-8,11,14-15H,9-10H2,1-3H3,(H,23,28)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKVXBGWGFOPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C(C)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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